molecular formula C9H14ClN3O3 B13608106 ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride

ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride

Cat. No.: B13608106
M. Wt: 247.68 g/mol
InChI Key: NLLMMUHXYYRFQX-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride: is a complex organic compound with a unique structure that includes a pyrazolo[3,2-b][1,3]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted pyrazolo[3,2-b][1,3]oxazine derivatives .

Scientific Research Applications

Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research .

Comparison with Similar Compounds

Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride lies in its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[3,2-b][1,3]oxazine core with an ethyl carboxylate group. Its molecular formula is C9H14ClN3O3C_9H_{14}ClN_3O_3 and it has a molecular weight of approximately 247.68 g/mol. The presence of the amino group at the 6-position and the carboxylate moiety are crucial for its biological activity.

PropertyValue
Molecular FormulaC₉H₁₄ClN₃O₃
Molecular Weight247.68 g/mol
CAS Number2751614-44-3
IUPAC NameEthyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride

Biological Activity

Research indicates that ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance:
    • In vitro assays demonstrated significant antiproliferative effects against human tumor cell lines such as HeLa and HCT116.
    • IC50 values reported for these lines were in the low micromolar range, indicating potent activity.
  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes:
    • It exhibits inhibition of certain kinases involved in cancer progression.
    • For example, it has been reported to inhibit VEGFR-2 kinase with an IC50 value around 1.46 µM, which is significant in the context of angiogenesis and tumor growth.
  • Mechanism of Action : The biological activity is believed to stem from its ability to bind to specific targets within cells:
    • The binding affinity to target enzymes or receptors modulates their activity and influences downstream signaling pathways.

Case Studies and Research Findings

Several studies have focused on elucidating the biological mechanisms and therapeutic potential of this compound:

  • Study 1 : A study published in MDPI explored the synthesis and biological evaluation of various pyrazolo derivatives including ethyl 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylate hydrochloride. The findings indicated promising anticancer properties linked to its structural characteristics .
  • Study 2 : Another investigation highlighted the compound's selectivity towards certain kinases over others, suggesting potential for targeted therapies in oncology .

Properties

Molecular Formula

C9H14ClN3O3

Molecular Weight

247.68 g/mol

IUPAC Name

ethyl 6-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O3.ClH/c1-2-14-9(13)7-3-8-12(11-7)4-6(10)5-15-8;/h3,6H,2,4-5,10H2,1H3;1H

InChI Key

NLLMMUHXYYRFQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2CC(COC2=C1)N.Cl

Origin of Product

United States

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